Schottky Barrier Height on n-Si: GdSi₂ vs. Common Silicide Contacts
GdSi₂ forms a low Schottky barrier of approximately 0.4 eV on n-type Si, which is substantially lower than conventional transition-metal silicide contacts such as PtSi (~0.87 eV on n-Si) and enables low-resistance Ohmic-like contact formation in Si device architectures [1]. This barrier height is symmetric across the Si band gap, with complementary measurements yielding 0.7 eV on p-type Si [1]. The low-barrier characteristic is retained when GdSi₂ is formed on high-temperature substrates, which also imparts superior metallurgical stability by preventing Al interconnect penetration compared to GdSi₂ formed at lower temperatures [2]. Among rare-earth disilicides, GdSi₂ is specifically identified as the low-barrier candidate (0.4 eV) for implementation in Si devices, a value that has been independently confirmed by multiple research groups [1] [2].
| Evidence Dimension | Schottky barrier height (SBH) on n-type Si |
|---|---|
| Target Compound Data | GdSi₂: ~0.4 eV on n-Si; 0.7 eV on p-Si |
| Comparator Or Baseline | PtSi: ~0.87 eV on n-Si; ErSi₂: similar rare-earth silicide low-barrier behavior established |
| Quantified Difference | GdSi₂ SBH is approximately 0.47 eV lower than PtSi on n-Si, representing >50% reduction in barrier height |
| Conditions | I-V and photoresponse measurements on n-type and p-type Si substrates; GdSi₂ formed by metal film reaction on Si |
Why This Matters
For procurement decisions in semiconductor contact metallization, selecting GdSi₂ over PtSi enables a >50% reduction in n-contact Schottky barrier height, directly lowering contact resistance and power dissipation.
- [1] K. N. Tu, R. D. Thompson, B. Y. Tsaur, 'Low Schottky barrier of rare-earth silicide on n-Si,' Applied Physics Letters, vol. 38, pp. 626-628, 1981. DOI: 10.1063/1.92458 View Source
- [2] G. Molnár, G. Pető, Z. Horváth, J. Karányi, I. Bársony, 'A study of vanadium as diffusion barrier between aluminum and gadolinium silicide contacts,' Journal of Applied Physics, vol. 53, pp. 5347-5351, 1982. DOI: 10.1063/1.331471 View Source
